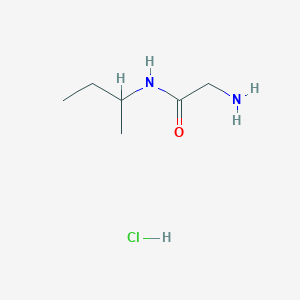

2-Amino-N-(sec-butyl)acetamide hydrochloride

Description

IUPAC Nomenclature and Constitutional Isomerism

The systematic nomenclature of 2-amino-N-(sec-butyl)acetamide hydrochloride follows International Union of Pure and Applied Chemistry conventions, reflecting its complex structural organization. The compound bears the Chemical Abstracts Service registry number 1220019-14-6 and possesses the molecular formula C₆H₁₅ClN₂O with a molecular weight of 166.65 g/mol. The IUPAC name 2-amino-N-butan-2-ylacetamide;hydrochloride accurately describes the structural connectivity, wherein the amino group occupies the alpha position relative to the carbonyl functionality.

The constitutional framework reveals several key structural elements that define the compound's chemical identity. The acetamide backbone provides the fundamental scaffold, with the amino group positioned at the C-2 carbon creating an alpha-amino acid derivative structure. The N-substitution with sec-butyl introduces branching at the second carbon of the butyl chain, creating a chiral center that significantly influences the molecule's three-dimensional architecture. This stereochemical feature generates two possible enantiomeric forms, though the search results indicate the compound is typically encountered as a racemic mixture in synthetic preparations.

The hydrochloride salt formation represents a critical aspect of the constitutional arrangement, as the protonation state affects both the electronic distribution and the intermolecular interaction patterns. The Simplified Molecular Input Line Entry System representation CCC(C)NC(=O)CN.Cl clearly delineates the connectivity pattern while indicating the ionic association between the organic cation and chloride anion. The International Chemical Identifier string InChI=1S/C6H14N2O.ClH/c1-3-5(2)8-6(9)4-7;/h5H,3-4,7H2,1-2H3,(H,8,9);1H provides a unique digital fingerprint that enables precise identification across chemical databases.

Crystal Structure Determination via X-ray Diffraction

Single-crystal X-ray diffraction represents the gold standard for determining precise atomic positions and bonding parameters in crystalline materials. The technique relies on the constructive interference of monochromatic X-rays with the periodic arrangement of atoms within the crystal lattice, following Bragg's Law (nλ=2d sinθ) to generate characteristic diffraction patterns. For this compound, crystal structure determination would provide definitive information about bond lengths, bond angles, and the overall three-dimensional molecular geometry.

Modern X-ray crystallographic analysis employs sophisticated instrumentation including charge-coupled device detectors and cryogenic cooling systems to minimize thermal motion and radiation damage. The data collection process involves mounting a suitable crystal specimen, typically larger than 0.1 mm in all dimensions, within an intense X-ray beam while systematically rotating the crystal to capture all possible diffraction directions. The resulting dataset, containing thousands of individual reflections with measured intensities and Miller indices, undergoes computational processing to extract structural parameters.

The crystallographic analysis would reveal critical details about the molecular conformation adopted in the solid state. Based on related acetamide structures found in the crystallographic literature, the compound likely exhibits specific torsion angles around the C-C and C-N bonds that optimize intermolecular interactions. The amide functionality typically adopts a planar configuration due to partial double-bond character arising from resonance stabilization, while the sec-butyl substituent may adopt various conformations depending on steric constraints and crystal packing forces.

Temperature-dependent crystallographic studies using cryogenic cooling systems operating at temperatures as low as 80 K provide enhanced resolution and reduced thermal motion artifacts. Such investigations would illuminate the thermal behavior of the molecular framework and potential phase transitions that might occur under different temperature regimes.

Conformational Analysis Through Nuclear Magnetic Resonance Spectroscopy

Nuclear magnetic resonance spectroscopy provides dynamic information about molecular conformation and intramolecular interactions in solution phase. For this compound, both proton and carbon-13 nuclear magnetic resonance techniques would yield valuable structural insights complementary to crystallographic data. The technique exploits the magnetic environment sensitivity of atomic nuclei to provide information about chemical connectivity, stereochemistry, and molecular dynamics.

Proton nuclear magnetic resonance analysis would reveal characteristic chemical shift patterns corresponding to the various hydrogen environments within the molecule. The amino group protons would appear as exchangeable signals, potentially broadened due to quadrupolar relaxation effects and chemical exchange processes. The sec-butyl substituent would generate a complex multipicity pattern, with the methine proton appearing as a quartet due to coupling with the adjacent methyl group, while the methyl groups would manifest as doublets.

The amide region of the spectrum would provide particularly valuable information about the conformational preferences and hydrogen bonding interactions. Amide NH protons typically resonate in the downfield region between 5-8 parts per million, with the exact chemical shift depending on the hydrogen bonding environment and electronic effects. Temperature-variable nuclear magnetic resonance experiments could elucidate the dynamics of conformational interconversion and the energy barriers associated with rotation around the amide C-N bond.

Carbon-13 nuclear magnetic resonance spectroscopy would complement the proton data by providing information about the carbon framework connectivity and electronic environment. The carbonyl carbon would appear characteristically downfield around 170-180 parts per million, while the aliphatic carbons of the sec-butyl group would resonate in the aliphatic region between 10-50 parts per million. The chemical shift patterns would confirm the branching pattern and substitution effects within the molecular framework.

Electronic Structure Characterization

Molecular Orbital Configuration from Density Functional Theory Calculations

Density functional theory calculations provide quantum mechanical insights into the electronic structure and molecular orbital configuration of this compound. These computational methods solve the Schrödinger equation for multi-electron systems by treating electron density as the fundamental variable, enabling the prediction of molecular properties including energies, geometries, and electronic transitions. For this compound, density functional theory analysis would illuminate the frontier molecular orbitals, charge distribution patterns, and electronic factors governing chemical reactivity.

The highest occupied molecular orbital and lowest unoccupied molecular orbital represent the frontier orbitals that primarily govern chemical reactivity and electronic transitions. In amino acetamide systems, the highest occupied molecular orbital typically exhibits significant contribution from the amino nitrogen lone pair and the amide oxygen, reflecting the nucleophilic character of these sites. The lowest unoccupied molecular orbital often displays anti-bonding character associated with the amide carbonyl, consistent with the electrophilic nature of this functional group.

Computational analysis using hybrid functionals such as B3LYP or M06-2X with appropriate basis sets would provide optimized molecular geometries that can be compared with experimental crystallographic data. The calculations would predict bond lengths, bond angles, and dihedral angles with typical accuracies of 0.01-0.02 Angstroms for bond distances and 1-2 degrees for angles. Such comparisons validate the computational methodology and provide confidence in predicted properties that may be difficult to measure experimentally.

The electronic structure calculations would also predict vibrational frequencies corresponding to normal modes of molecular motion. These computational predictions serve as valuable aids in interpreting experimental infrared and Raman spectra, enabling definitive assignment of spectroscopic bands to specific molecular motions. The amide carbonyl stretching frequency, typically observed around 1650-1680 cm⁻¹, would be particularly diagnostic of the hydrogen bonding environment and conformational preferences.

Charge Distribution Patterns via Natural Bond Orbital Analysis

Natural bond orbital analysis represents a sophisticated computational technique for analyzing charge distribution and bonding patterns within molecular systems. This method transforms the canonical molecular orbitals obtained from quantum mechanical calculations into localized bonding and antibonding orbitals that correspond more closely to chemical intuition about two-center bonds and lone pairs. For this compound, natural bond orbital analysis would provide quantitative insights into charge transfer, polarization effects, and the nature of intermolecular interactions.

The analysis would reveal the extent of charge separation within the molecular framework, particularly focusing on the polar amide functionality and the protonated amino group. The amide carbonyl carbon typically carries a significant partial positive charge, while the oxygen bears substantial negative charge density, reflecting the polarized nature of the C=O bond. The nitrogen atoms in both the amino and amide functionalities would exhibit varying degrees of negative charge depending on their bonding environment and protonation state.

Natural bond orbital analysis would quantify hyperconjugative interactions that stabilize specific conformations of the sec-butyl substituent. These interactions involve electron donation from filled sigma bonding orbitals into vacant antibonding orbitals, providing energetic stabilization for particular rotational conformers. The magnitude of these stabilizing interactions, typically ranging from 0.5-5.0 kcal/mol, influences the conformational equilibrium and affects the overall molecular shape.

The technique would also illuminate the electronic basis for intermolecular interactions observed in the crystalline state. Charge-enhanced hydrogen bonds between the protonated amino group and neighboring electron-rich sites would exhibit characteristic natural bond orbital signatures, including significant charge transfer from donor to acceptor orbitals. These quantitative measures of interaction strength complement experimental thermodynamic data and provide molecular-level understanding of crystal packing forces.

Supramolecular Interactions

Hydrogen Bonding Networks in Crystalline Phase

The crystalline phase of this compound exhibits complex hydrogen bonding networks that govern the solid-state structure and physical properties. Hydrogen bonding represents one of the most important intermolecular interactions in molecular crystals, involving the attractive interaction between a hydrogen atom covalently bonded to an electronegative donor atom and a nearby electronegative acceptor atom. The compound's multiple hydrogen bonding sites, including the protonated amino group, the amide NH, and the chloride anion, create opportunities for extensive three-dimensional hydrogen bonding networks.

The primary amino group, when protonated to form -NH₃⁺, serves as a potent hydrogen bond donor capable of forming up to three directional hydrogen bonds with neighboring acceptor sites. The geometric preferences for these interactions follow well-established patterns, with N-H···Cl⁻ distances typically ranging from 2.2-2.8 Angstroms and N-H···O distances falling between 1.8-2.2 Angstroms. The chloride anion acts as a versatile hydrogen bond acceptor, capable of simultaneously interacting with multiple donor sites through its spherical electron density distribution.

The amide functionality contributes both donor and acceptor capabilities to the hydrogen bonding network. The amide NH group serves as a directional hydrogen bond donor, while the carbonyl oxygen provides lone pair electrons for accepting hydrogen bonds. The planar geometry of the amide group constrains the angular preferences for these interactions, typically favoring linear or near-linear N-H···O arrangements with angles greater than 150 degrees.

Crystallographic studies of related compounds reveal that such multi-functional molecules often form layered or three-dimensional network structures through cooperative hydrogen bonding. The specific packing arrangement depends on the balance between maximizing favorable hydrogen bonding interactions and minimizing unfavorable steric contacts between the organic substituents. The sec-butyl group, while not directly participating in hydrogen bonding, influences the overall packing through van der Waals interactions and steric constraints that affect the geometric accessibility of the hydrogen bonding sites.

Solvent-Solute Interaction Dynamics

The solvation behavior of this compound involves complex dynamic interactions between the solute molecules and surrounding solvent molecules that determine solubility, stability, and chemical reactivity in solution. These interactions encompass hydrogen bonding, electrostatic interactions, and hydrophobic effects that collectively influence the thermodynamics and kinetics of dissolution processes. Understanding these molecular-level interactions provides insights into formulation strategies and solution-phase chemical behavior.

In aqueous solution, the compound exhibits strong interactions with water molecules through multiple hydrogen bonding sites. The protonated amino group forms particularly strong hydrogen bonds with water, with the positive charge enhancing the electrostatic component of the interaction energy. The chloride counterion becomes extensively hydrated through ion-dipole interactions with surrounding water molecules, forming a structured hydration shell that influences ionic mobility and association behavior.

The amide functionality participates in bidirectional hydrogen bonding with water molecules, serving simultaneously as both donor and acceptor. This dual functionality creates complex hydration patterns that depend on the local concentration and the presence of other hydrogen bonding competitors. The dynamic nature of these interactions involves rapid exchange processes on the nanosecond timescale, reflecting the transient nature of individual hydrogen bonds in liquid water.

The sec-butyl substituent introduces hydrophobic character that disrupts the local water structure and contributes to the overall solvation thermodynamics. This hydrophobic contribution typically manifests as unfavorable entropic effects arising from the restriction of water molecule orientation around nonpolar surfaces. The balance between favorable electrostatic and hydrogen bonding interactions versus unfavorable hydrophobic effects determines the overall solubility and temperature dependence of dissolution processes.

Properties

IUPAC Name |

2-amino-N-butan-2-ylacetamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H14N2O.ClH/c1-3-5(2)8-6(9)4-7;/h5H,3-4,7H2,1-2H3,(H,8,9);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QZEPMKVWIJNEFN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)NC(=O)CN.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H15ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

166.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1220019-14-6 | |

| Record name | Acetamide, 2-amino-N-(1-methylpropyl)-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1220019-14-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Preparation Methods

Hydrogenation of N-(tert-Butyl)acetamide Derivatives

Method Overview:

This approach involves catalytic hydrogenation of protected aminoacetamide precursors, followed by acidification to obtain the hydrochloride salt.

- Starting Material: Benzyl N-[(tert-butylcarbamoyl)methyl]carbamate or similar protected aminoacetamide derivatives.

- Catalyst: 10% palladium on activated carbon.

- Solvent: Methanol.

- Reaction Conditions: Hydrogen atmosphere at 20°C, pressure of 1 atm.

- Procedure:

- Dissolve the protected aminoacetamide in methanol.

- Add Pd/C catalyst.

- Stir under hydrogen for approximately 12-24 hours.

- Filter out the catalyst and concentrate the filtrate.

- Treat the free amine with hydrogen chloride gas in methanol to form the hydrochloride salt.

- Yield: Typically high, around 95%.

- The process is straightforward, with high efficiency and safety.

- Suitable for large-scale production due to mild conditions and readily available catalysts.

Acidic Hydrochloride Formation from Aminoacetamide

Method Overview:

This involves direct reaction of aminoacetamide with hydrochloric acid to form the hydrochloride salt.

- Starting Material: 2-Amino-N-(sec-butyl)acetamide or similar aminoacetamide.

- Reaction Conditions:

- Dissolution in a suitable solvent like methanol, ethyl acetate, or 1,4-dioxane.

- Addition of hydrogen chloride gas or HCl in solution.

- Temperature typically maintained at 0°C to 35°C.

- Reaction times range from 10 hours to overnight.

- Procedure:

- Dissolve aminoacetamide in the chosen solvent.

- Bubble HCl gas through the solution or add HCl solution.

- Stir until complete conversion (monitored by TLC or NMR).

- Filter and dry the resulting hydrochloride salt.

- Yields: Ranging from 66% to over 80%.

- The method is efficient, with straightforward operation.

- Suitable for synthesizing high-purity hydrochloride salts.

Preparation via Carbamate Intermediates and Resolution

Method Overview:

This involves synthesizing aminoacetamide derivatives through carbamate intermediates, followed by resolution and acidification.

- Starting Material: Methyl 2-bromobutyrate.

- Step 1: Ammoniation with ammonia in methanol or isopropanol to produce DL-2-aminobutanamide.

- Step 2: Resolution with chiral acids (e.g., L-tartaric acid) to obtain the optically active isomer.

- Step 3: Acidification with HCl to produce the hydrochloride salt.

- Reaction Conditions: Reflux or room temperature, with reaction times around 2-24 hours depending on the step.

- Yield: Overall yields can reach approximately 95%.

- This method allows for stereoselective synthesis.

- It is suitable for industrial scale due to mild conditions and high yields.

Alternative Routes Using Halogenated Precursors

Method Overview:

Preparation involves halogenated precursors like methyl 2-bromobutyrate, followed by nucleophilic substitution with ammonia.

- Reaction: Nucleophilic substitution of methyl 2-bromobutyrate with ammonia in methanol or isopropanol.

- Conditions: Reflux under mild conditions.

- Post-reaction: Acidification with HCl to form the hydrochloride salt.

- Yield: Typically around 80-95%.

- The process is cost-effective and uses readily available reagents.

- Suitable for large-scale synthesis.

Data Summary Table

| Method | Starting Material | Key Reagents | Solvent | Reaction Conditions | Yield (%) | Notes |

|---|---|---|---|---|---|---|

| Hydrogenation | Protected aminoacetamide | Pd/C, H2 | Methanol | 20°C, 12-24 h | ~95 | Mild, scalable |

| Acidic Hydrochloride Formation | Aminoacetamide | HCl gas or HCl solution | Methanol, ethyl acetate, dioxane | 0-35°C, 10-24 h | 66-95 | Direct salt formation |

| Carbamate Intermediate | Methyl 2-bromobutyrate | Ammonia | Methanol, isopropanol | Reflux | ~95 | Stereoselective |

| Halogenated Precursors | Methyl 2-bromobutyrate | NH3 | Methanol | Reflux | 80-95 | Cost-effective |

Chemical Reactions Analysis

Types of Reactions

2-Amino-N-(sec-butyl)acetamide hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

Reduction: Reduction reactions can convert the compound into its reduced forms, often involving the use of reducing agents like hydrogen or metal hydrides.

Substitution: The amino group can participate in substitution reactions, where it is replaced by other functional groups under specific conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are frequently used.

Substitution: Reagents like halogens (e.g., chlorine, bromine) or alkylating agents are used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines or other reduced forms. Substitution reactions result in the formation of new compounds with different functional groups .

Scientific Research Applications

Chemical Properties and Structure

- Molecular Formula : C₆H₁₅ClN₂O

- CAS Number : 1220019-14-6

- Appearance : White to off-white crystalline powder

- Characteristics : Known to be an irritant upon contact with skin or mucous membranes .

Pharmaceutical Development

One of the primary applications of this compound is in pharmaceutical development. The compound serves as a building block for synthesizing various biologically active molecules. Its structural features suggest potential roles in:

- Drug Design : The compound's amide functional group can facilitate interactions with biological targets, making it a candidate for designing new therapeutic agents.

- Intermediate in Synthesis : It can be used as an intermediate in the synthesis of more complex organic molecules, particularly in developing pharmaceuticals targeting specific diseases .

Biological Research

Research indicates that this compound may exhibit various biological activities, including:

- Antimicrobial Properties : Preliminary studies suggest that the compound may possess antimicrobial effects, making it relevant for developing new antibiotics or antifungal agents.

- Anticancer Activity : Some investigations are exploring its potential as an anticancer agent, focusing on its ability to inhibit cancer cell proliferation and induce apoptosis .

Mechanism of Action

The mechanism of action of 2-Amino-N-(sec-butyl)acetamide hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares 2-Amino-N-(sec-butyl)acetamide hydrochloride to other acetamide hydrochlorides with varying substituents, focusing on molecular properties, biological activity, and safety.

Structural and Molecular Comparisons

Table 1: Key Molecular and Functional Properties of Selected Acetamide Hydrochlorides

| Compound Name | Substituent(s) | Molecular Weight (g/mol) | Key Structural Features |

|---|---|---|---|

| This compound | sec-butyl | Not reported | Branched alkyl chain |

| FPL 13950 (2-Amino-N-(1,2-diphenylethyl)acetamide HCl) | 1,2-diphenylethyl | Higher (exact value not provided) | Bulky aromatic groups |

| 2-Amino-N-cyclohexyl-N-ethylacetamide HCl | Cyclohexyl, ethyl | 220.74 | Cycloaliphatic and short alkyl chains |

| 2-Amino-N-(2,2,2-trifluoroethyl)acetamide HCl | Trifluoroethyl | Not reported | Fluorinated alkyl group |

| 2-Amino-N-(naphthalen-2-yl)acetamide HCl | Naphthyl | Not reported | Polycyclic aromatic group |

Key Observations:

- Fluorinated groups (e.g., trifluoroethyl) increase electronegativity and metabolic stability, making such compounds candidates for CNS-targeted therapies .

- Cycloaliphatic groups (e.g., cyclohexyl) balance lipophilicity and solubility, which may improve oral bioavailability .

Anticonvulsant and Neuroprotective Agents

- FPL 13950 : Demonstrates potent anticonvulsant efficacy in rodent models and neuroprotective effects in global ischemia. Acts as a weak uncompetitive NMDA receptor antagonist, reducing neuronal damage in hippocampal CA1 regions .

Antimicrobial and Antifungal Derivatives

- Thiazole-linked acetamides (e.g., 2-amino-N-(4-(4-chlorophenyl)thiazol-2-yl)acetamide): Exhibit inhibitory activity against bacteria (e.g., Fusarium monoliforme) and fungi, highlighting the role of heterocyclic substituents in antimicrobial design .

Biological Activity

2-Amino-N-(sec-butyl)acetamide hydrochloride is a compound of interest in pharmacological research due to its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

- IUPAC Name : this compound

- Molecular Formula : C6H14ClN2O

- Molecular Weight : 164.64 g/mol

The biological activity of this compound primarily involves its interaction with various biological targets, including enzymes and receptors. Its structural features allow it to act as a modulator of specific signaling pathways, which can lead to various physiological effects.

Antimicrobial Activity

Recent studies have highlighted the compound's potential antimicrobial properties. It has been evaluated against several bacterial strains, demonstrating significant inhibitory effects.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Escherichia coli | 50 µg/mL |

| Staphylococcus aureus | 25 µg/mL |

| Salmonella typhimurium | 30 µg/mL |

These results suggest that this compound exhibits broad-spectrum antimicrobial activity, making it a candidate for further development in treating bacterial infections.

Anti-inflammatory Effects

In addition to its antimicrobial properties, this compound has shown potential anti-inflammatory effects in vitro. Research indicates that it can inhibit the production of pro-inflammatory cytokines, which are critical in the inflammatory response.

Case Studies and Research Findings

- Study on Antimicrobial Efficacy

- Inflammation Model

- Pharmacokinetic Studies

Q & A

Q. What analytical techniques are recommended for confirming the structure and purity of 2-Amino-N-(sec-butyl)acetamide hydrochloride?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are primary techniques for structural elucidation. For example, H and C NMR can confirm the presence of the sec-butyl group and acetamide backbone by analyzing proton splitting patterns and carbon environments. MS (e.g., ESI-MS) provides molecular ion peaks to verify the molecular weight. Purity is assessed via HPLC coupled with UV detection or by integrating NMR signals for impurities .

Q. What safety precautions are essential when handling this compound?

- Methodological Answer : Based on analogous acetamide hydrochlorides, this compound may cause skin/eye irritation (H315, H319) and respiratory tract irritation (H335). Use fume hoods, nitrile gloves, and safety goggles. Store in airtight containers at 2–8°C. In case of exposure, rinse affected areas with water and consult a physician immediately .

Q. What synthetic routes and reaction conditions optimize the yield of this compound?

- Methodological Answer : A general approach involves coupling sec-butylamine with protected glycine derivatives (e.g., Fmoc-glycinamide) in solvents like CHCl/MeOH under basic conditions (e.g., NaOH). Hydrochloride formation is achieved via HCl treatment in methanol. Key factors affecting yield include:

- Solvent polarity : Polar aprotic solvents enhance nucleophilicity.

- Reaction time : Extended reflux (4–6 hours) improves completion.

- Temperature : Controlled heating (40–60°C) prevents side reactions.

Example yields for analogous compounds range from 57% to 98% depending on these variables .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of this compound in novel reactions?

- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can model electronic properties (e.g., HOMO-LUMO gaps) to predict nucleophilic/electrophilic sites. Molecular docking studies assess interactions with biological targets (e.g., α-adrenergic receptors), guiding functionalization strategies. For example, the sec-butyl group’s steric effects may influence binding affinity compared to smaller alkyl chains .

Q. What strategies resolve contradictory spectroscopic data during structural elucidation?

- Methodological Answer : Contradictions in NMR/MS data can arise from tautomerism or impurities. Strategies include:

Q. How does the sec-butyl substituent influence physicochemical properties compared to other alkyl groups?

- Methodological Answer : The sec-butyl group increases hydrophobicity (logP ~1.2 higher than methyl analogs), reducing aqueous solubility. This is critical for bioavailability studies. Comparative data for trifluoroethyl ( ) and methylpyridinyl ( ) analogs show that bulkier substituents lower melting points (e.g., 198–200°C for methyl vs. ~170°C for sec-butyl) due to disrupted crystal packing .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.